molecular formula C20H23ClN2O2 B4551589 6-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

6-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

Cat. No.: B4551589
M. Wt: 358.9 g/mol
InChI Key: KTTNDFBJUZZYFH-UHFFFAOYSA-N
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Description

6-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C20H23ClN2O2 and its molecular weight is 358.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.1448057 g/mol and the complexity rating of the compound is 532. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Isoxazole Derivatives Synthesis

Isoxazoles and isoxazolines are synthesized through 1,3-dipolar cycloaddition, catalyzed by bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO), demonstrating their role in organic synthesis and the potential for creating diverse molecular structures. This method allows for the condensation of primary activated nitro compounds with alkenes or alkynes to yield isoxazoline or isoxazole derivatives, respectively. The process highlights the versatility of isoxazole derivatives in chemical synthesis, potentially applicable in developing new materials or biologically active molecules (Machetti et al., 2007).

Bicyclo[3.2.1]octane Frameworks

The bicyclo[3.2.1]octane framework is common in natural products and can be synthesized through innovative strategies, such as desymmetrization via ring-closing metathesis. This approach provides a pathway to synthesize compounds with the bicyclo[3.2.1]octane skeleton, offering potential applications in the synthesis of natural product analogs or novel organic compounds with specific biological activities (Burke et al., 1999).

Structural and Conformational Studies

Detailed configurational and conformational studies of esters derived from azabicyclooctanes have been performed using NMR spectroscopy and X-ray crystallography. These studies provide insights into the structural properties of bicyclic compounds, which are crucial for understanding their reactivity and potential applications in material science or pharmacology (Fernández et al., 1997).

Supramolecular Chemistry

Chlorophyll derivatives have been shown to self-assemble in the presence of DABCO into supramolecular structures, indicating the potential of using bicyclic and heterocyclic compounds as building blocks for light-harvesting arrays. This application could be significant in the development of new materials for solar energy capture and conversion (Gunderson et al., 2010).

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c1-19(2)9-15-10-20(3,11-19)12-23(15)18(24)16-8-17(25-22-16)13-4-6-14(21)7-5-13/h4-8,15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTNDFBJUZZYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Reactant of Route 2
Reactant of Route 2
6-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Reactant of Route 3
Reactant of Route 3
6-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Reactant of Route 4
6-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Reactant of Route 5
6-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
Reactant of Route 6
6-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

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